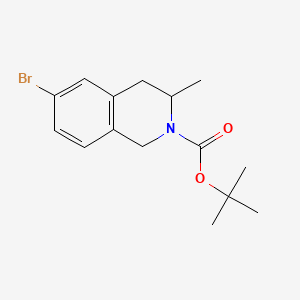
tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate (TBNMC) is an organic compound that has been studied for its potential applications in a variety of scientific fields. TBNMC is a derivative of the carbamate family of compounds and is composed of a tert-butyl group, an N-bromo-2-methylpentan-2-yl group, and a carbamate group. It is a colorless, volatile liquid with a boiling point of 95 °C.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis and has been studied for its potential use as a catalyst for the synthesis of a variety of compounds. It has also been studied for its potential use in the synthesis of drugs and pharmaceuticals. In addition, tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate has been studied for its potential use in the synthesis of polymers and other materials.
Wirkmechanismus
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate has been studied for its potential use as a catalyst in organic synthesis. It acts as a Lewis acid, which means that it can act as a proton acceptor. This allows it to catalyze a variety of reactions, including the formation of bonds between molecules. It has also been studied for its ability to form hydrogen bonds with other molecules, which can facilitate the formation of new molecules.
Biochemical and Physiological Effects
tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate has been studied for its potential effects on biochemical and physiological systems. It has been shown to have an inhibitory effect on the activity of enzymes, which can affect metabolic processes. It has also been studied for its potential effects on the immune system, as well as its potential to act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate has several advantages for use in laboratory experiments. It is easy to prepare and can be stored for long periods of time without degradation. It is also relatively inexpensive and is not toxic. However, it is volatile and must be handled with care to avoid inhalation or skin contact.
Zukünftige Richtungen
There are a number of potential future directions for research into tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate. These include further studies into its potential applications as a catalyst in organic synthesis. It could also be studied for its potential use in the synthesis of polymers and other materials. Additionally, further studies into its biochemical and physiological effects could be conducted. Finally, further studies into its potential use as a drug or pharmaceutical could be conducted.
Synthesemethoden
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate can be synthesized using two different methods. The first involves the reaction of tert-butyl bromide and 2-methylpentan-2-ol in the presence of a base such as sodium hydroxide. This reaction produces an intermediate that can then be reacted with carbamic acid to form tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate. The second method involves the reaction of tert-butyl alcohol and 2-methylpentan-2-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces an intermediate that can then be reacted with carbamic acid to form tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZCZHAESAQHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)

![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)


